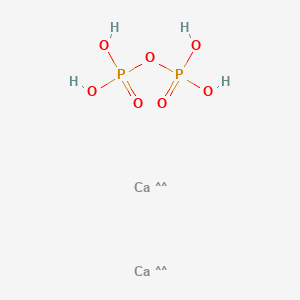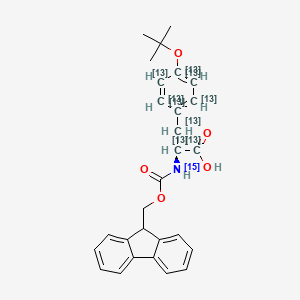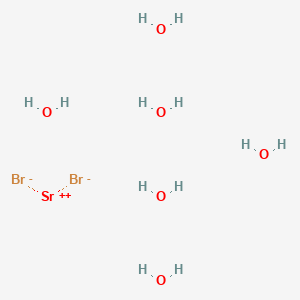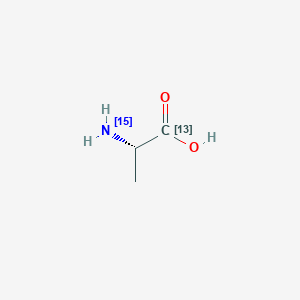
Calcium pyrophosphate, >=99.9% trace metals basis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium pyrophosphate, also known as calcium diphosphate, is a chemical compound with the formula Ca₂P₂O₇. It is an insoluble calcium salt containing the pyrophosphate anion. This compound exists in several forms, including an anhydrous form, a dihydrate (Ca₂P₂O₇·2H₂O), and a tetrahydrate (Ca₂P₂O₇·4H₂O). Calcium pyrophosphate is known for its role in calcium pyrophosphate deposition disease (CPPD), commonly referred to as pseudogout, where crystals deposit in cartilage and cause joint pain .
Synthetic Routes and Reaction Conditions:
Tetrahydrate Form: This can be prepared by reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) under carefully controlled pH and temperature conditions: [ \text{Na}_4\text{P}_2\text{O}_7 (\text{aq}) + 2 \text{Ca(NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 4 \text{H}_2\text{O} + 4 \text{NaNO}_3 ]
Dihydrate Form: This can be formed by reacting pyrophosphoric acid (H₄P₂O₇) with calcium chloride (CaCl₂): [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 2 \text{H}_2\text{O} + \text{HCl} ]
Anhydrous Form: This can be prepared by heating dicalcium phosphate (CaHPO₄): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: Calcium pyrophosphate can be industrially produced through the thermal conversion of brushite (CaHPO₄·2H₂O) synthesized from phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) at a molar ratio of P/Ca = 1.1 .
Types of Reactions:
Oxidation and Reduction: Calcium pyrophosphate does not typically undergo oxidation or reduction reactions due to its stable phosphate structure.
Substitution: It can participate in substitution reactions where the pyrophosphate anion can be replaced by other anions under specific conditions.
Common Reagents and Conditions:
Acids: Calcium pyrophosphate is soluble in hydrochloric acid (HCl) and nitric acid (HNO₃), which can be used to dissolve the compound for further reactions.
Major Products Formed:
From Reaction with Acids: The reaction with hydrochloric acid produces calcium chloride and pyrophosphoric acid.
From Thermal Decomposition: Heating dicalcium phosphate produces anhydrous calcium pyrophosphate and water.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which calcium pyrophosphate exerts its effects, particularly in CPPD, involves the deposition of crystals in cartilage. These crystals can induce an inflammatory response, leading to joint pain and swelling. The acute inflammatory response is triggered by the interaction of neutrophils with the crystals, leading to phagocytosis and the release of lysosomal enzymes .
Comparaison Avec Des Composés Similaires
Calcium Phosphate (Ca₃(PO₄)₂): Used in bone regeneration and as a dietary supplement.
Magnesium Pyrophosphate (Mg₂P₂O₇): Similar in structure but contains magnesium instead of calcium.
Sodium Pyrophosphate (Na₄P₂O₇): Used in detergents and as a water softener.
Uniqueness of Calcium Pyrophosphate: Calcium pyrophosphate is unique due to its role in CPPD and its specific crystal structure, which differs from other calcium phosphate compounds. Its insolubility in water and reactivity with acids also distinguish it from similar compounds .
Propriétés
Formule moléculaire |
Ca2H4O7P2 |
|---|---|
Poids moléculaire |
258.13 g/mol |
InChI |
InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
DPAQUJBIWSGYRJ-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)OP(=O)(O)O.[Ca].[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)




![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)






![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)

